molecular formula C12H18N2O B2640382 (1R,2R)-2-[(2-methylpyridin-4-yl)oxy]cyclohexan-1-amine CAS No. 2277107-55-6

(1R,2R)-2-[(2-methylpyridin-4-yl)oxy]cyclohexan-1-amine

Cat. No.: B2640382
CAS No.: 2277107-55-6
M. Wt: 206.289
InChI Key: WZLZCENWBVMZGY-VXGBXAGGSA-N
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Description

(1R,2R)-2-[(2-methylpyridin-4-yl)oxy]cyclohexan-1-amine is a chiral compound with significant potential in various scientific fields. This compound features a cyclohexane ring substituted with an amine group and a 2-methylpyridin-4-yloxy group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(2-methylpyridin-4-yl)oxy]cyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is prepared through a series of cyclization reactions.

    Introduction of the Amine Group: The amine group is introduced via reductive amination or other suitable methods.

    Attachment of the 2-methylpyridin-4-yloxy Group: This step involves the nucleophilic substitution reaction where the pyridine derivative is attached to the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(2-methylpyridin-4-yl)oxy]cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting the amine to an amide.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1R,2R)-2-[(2-methylpyridin-4-yl)oxy]cyclohexan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(2-methylpyridin-4-yl)oxy]cyclohexan-1-amine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-[(2-methylpyridin-4-yl)oxy]cyclohexan-1-amine is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1R,2R)-2-(2-methylpyridin-4-yl)oxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-8-10(6-7-14-9)15-12-5-3-2-4-11(12)13/h6-8,11-12H,2-5,13H2,1H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLZCENWBVMZGY-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CCCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=C1)O[C@@H]2CCCC[C@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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